molecular formula C13H12N4O2S B2754851 Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate CAS No. 303997-28-6

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate

Cat. No.: B2754851
CAS No.: 303997-28-6
M. Wt: 288.33
InChI Key: LKISWNXTEDFACJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is a heterocyclic compound featuring a fused triazoloquinoxaline core linked to a methyl ester via a sulfanyl group. The triazoloquinoxaline system incorporates three nitrogen atoms, enabling diverse electronic interactions, while the methyl ester group enhances solubility in polar solvents.

Properties

IUPAC Name

methyl 2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISWNXTEDFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 1-methyl-1,2,4-triazole with a quinoxaline derivative under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the triazoloquinoxaline intermediate with a thiol reagent, such as thioglycolic acid, under suitable conditions.

    Esterification: Finally, the esterification of the resulting sulfanyl compound with methanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoxaline core or the ester group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and thioethers.

Scientific Research Applications

Methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate is a chemical compound with the linear formula C13H12N4O2SC_{13}H_{12}N_4O_2S . It belongs to the class of triazoloquinoxaline derivatives, which have shown activity as inhibitors of phosphodiesterases . This compound has a molecular weight of 300.33 g/mol .

Scientific Research Applications

While the provided search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate, they do provide a broader context regarding the potential applications of related compounds.

Triazoloquinoxaline Derivatives

  • (Phosphodiesterase Inhibitors) (1,2,4)triazolo[4,3-a]quinoxaline derivatives are useful in treating central nervous system disorders because they act as phosphodiesterase 2 and/or 10 inhibitors .
  • Antitumor Agents Synthesis of [1,2,4]triazolo[4,3-a]quinoxaline has shown to have antitumor properties .

Quinoxaline Derivatives

Quinoxaline derivatives have a variety of biological activities, which has led to research into their synthesis and applications . Some applications include:

  • Antiviral Agents Quinoxaline derivatives have been synthesized and tested as antiviral agents . Some compounds have demonstrated activity against the tobacco mosaic virus (TMV) .
  • Antitumor Agents Methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamidoalkanoates, a quinoxaline derivative, has been studied for their antitumor properties .
  • Antibacterial/Antifungal Agents Quinoxaline derivatives have been synthesized and evaluated as antibacterial and antifungal agents .
  • Antipsychotic Agents Quinoxaline derivatives have been synthesized and tested for antipsychotic activities, with some showing more activity than standard drugs .

Further Research

Further research is needed to explore the specific applications of methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate in detail. This could involve:

  • In vitro and in vivo studies to evaluate its activity against specific targets.
  • Evaluating its potential therapeutic applications.
  • Analyzing its structure-activity relationship to design more effective derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate involves its interaction with molecular targets such as DNA and enzymes. The triazoloquinoxaline core can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, the compound may interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazoloquinoxaline Derivatives

The compound’s closest analogs include derivatives with modifications to the triazoloquinoxaline core, substituents, or functional groups. Key examples are:

N-(2,4-dimethoxyphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CM933986)
  • Core: Shares the triazoloquinoxaline system but includes an ethyl group at position 1 and a 4-oxo moiety .
  • Substituents : The acetamide group is linked to a 2,4-dimethoxyphenyl ring, increasing steric bulk and hydrogen-bonding capacity compared to the methyl ester in the target compound.
  • Implications : The amide group may reduce hydrolysis rates compared to esters, enhancing metabolic stability. The dimethoxyphenyl group could improve binding affinity to aromatic receptor pockets.
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CM933988)
  • Core: Lacks the 4-oxo group present in CM933986 but retains the ethyl-substituted triazoloquinoxaline .
  • Implications : Bromine’s electron-withdrawing effect may alter electronic properties, affecting interactions with biological targets.

Comparison with Quinazoline Derivatives

The quinazoline-based compound ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate () provides a contrast:

  • Core: Quinazoline (two-nitrogen system) vs. triazoloquinoxaline (three-nitrogen system) .
  • Substituents : A phenyl group at position 3 and a 4-oxo group enable π-π stacking and hydrogen bonding, absent in the target compound.
  • Implications : The simpler nitrogen arrangement in quinazolines may reduce steric hindrance, favoring binding to flat enzymatic active sites.

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) ClogP*
Target Compound Triazoloquinoxaline Methyl (position 1), methyl ester ∼330 ∼2.1
CM933986 Triazoloquinoxaline Ethyl (position 1), 4-oxo, dimethoxyphenyl amide ∼440 ∼3.5
CM933988 Triazoloquinoxaline Ethyl (position 1), bromophenyl amide ∼425 ∼3.8
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Quinazoline Phenyl, 4-oxo, ethyl ester ∼355 ∼2.9

*ClogP values estimated using fragment-based methods.

Biological Activity

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H12N4O2S
  • IUPAC Name : Methyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate
  • CAS Number : 303997-28-6

This structure contains a quinoxaline derivative linked to a triazole moiety, which is known for various biological activities including anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound involves several steps typically starting from quinoxaline derivatives. The reaction conditions include the use of hydrazines with β-dicarbonyl compounds to yield [1,2,4]triazolo[4,3-a]quinoxalines. The final product is purified through crystallization techniques and characterized by NMR spectroscopy and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Activity
MCF-79.0Moderate
HepG28.5Moderate
HCT1166.0Good

These results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of related quinoxaline compounds suggest that this compound may also possess activity against bacterial strains. In vitro studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives reveal that modifications on the triazole ring significantly affect biological activity. Key findings include:

  • Electron-withdrawing groups enhance anticancer activity.
  • Aliphatic linkers at specific positions improve potency.
  • The presence of a sulfanyl group is crucial for maintaining activity against targeted cells.

For instance, compounds with chloro-substitutions showed better efficacy compared to those with methyl or methoxy groups .

Case Studies

Several case studies have documented the effectiveness of quinoxaline derivatives in clinical settings:

  • Study on Anti-proliferative Effects : A series of triazoloquinoxalines were synthesized and tested for their ability to inhibit tumor growth in vivo. Compound 19a demonstrated significant anti-proliferative effects on both MCF-7 and HepG2 cell lines .
  • Evaluation of Antimicrobial Properties : In a comparative study on various pyrazole derivatives similar to this compound, it was found that certain structural modifications led to enhanced antimicrobial activity against resistant bacterial strains .

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